molecular formula C10H13NO2 B2439088 2-Methylbenzylsuccinic acid CAS No. 5628-49-9

2-Methylbenzylsuccinic acid

Cat. No.: B2439088
CAS No.: 5628-49-9
M. Wt: 179.219
InChI Key: HQXXMRIBSPWVNV-UHFFFAOYSA-N
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Description

2-Methylbenzylsuccinic acid is an organic compound with the molecular formula C₁₂H₁₄O₄ It is a derivative of succinic acid, where one of the hydrogen atoms on the succinic acid backbone is replaced by a 2-methylbenzyl group

Scientific Research Applications

2-Methylbenzylsuccinic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzylsuccinic acid can be synthesized through several methods. One common approach involves the alkylation of succinic acid derivatives with 2-methylbenzyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach the 2-methylbenzyl group to the succinic acid backbone .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The aromatic ring in the 2-methylbenzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-methylbenzyl ketone or 2-methylbenzoic acid.

    Reduction: Formation of 2-methylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-methylbenzylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s structure allows it to fit into enzyme active sites, altering their activity and affecting downstream biochemical pathways .

Comparison with Similar Compounds

    Succinic Acid: The parent compound, lacking the 2-methylbenzyl group.

    2-Methylbenzoic Acid: Similar aromatic structure but lacks the succinic acid backbone.

    Benzylsuccinic Acid: Similar structure but without the methyl group on the benzyl ring.

Uniqueness: 2-Methylbenzylsuccinic acid is unique due to the presence of both the succinic acid backbone and the 2-methylbenzyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-4-2-3-5-9(8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWVINOHIVDSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971716
Record name 2-[(2-Methylphenyl)methyl]butanedioic acid
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Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19263-11-7, 5628-49-9
Record name 2-Methylbenzylsuccinic acid
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Record name NSC126994
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Record name 2-[(2-Methylphenyl)methyl]butanedioic acid
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Record name 2-[(2-methylphenyl)methyl]butanedioic acid
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Record name 2-METHYLBENZYLSUCCINIC ACID
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